Bis-PEG21-NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

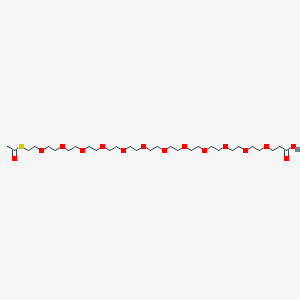

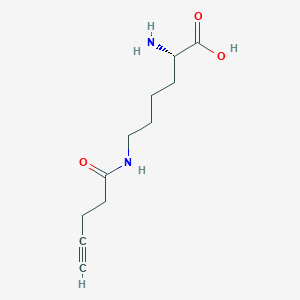

Bis-PEG21-NHS ester is a PEG derivative containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

This compound is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . It is a cleavable ADC linker .Molecular Structure Analysis

The molecular formula of this compound is C54H96N2O29 . Its molecular weight is 1237.34 .Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . It contains two NHS ester groups that can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical and Chemical Properties Analysis

This compound has a molecular weight of 1237.34 and a molecular formula of C54H96N2O29 . It is a PEG/Alkyl/ether-based PROTAC linker .Wissenschaftliche Forschungsanwendungen

Drug Delivery and Anticancer Effect Enhancement

Bis-PEG21-NHS ester, as part of bis(poly(ethylene glycol)) (PEG) polymers, is utilized in conjugation with anticancer drugs like paclitaxel. The primary goal is to enhance the solubility and cytotoxicity of these drugs. For example, paclitaxel was covalently conjugated with bis(PEG) polymers, significantly increasing the drug's cytotoxicity against cancer cells. This indicates the potential of this compound in creating efficient anticancer drug carriers (Khandare et al., 2006).

Bone Disease Treatments and Imaging

This compound-related compounds, specifically bisphosphonates (BPs), show a high affinity to hydroxyapatite, the main inorganic component in bones. This makes them ideal for bone diseases treatments and bone-targeted imaging. The stability and dual functionalities of BP particles, involving chelation to bone mineral and the attachment of dyes or drugs, showcase their potential in in vivo applications and imaging. The BP particles exhibit no significant cytotoxicity, making them suitable candidates for clinical trials (Gluz et al., 2013).

Bioactive Hydrogels for Regenerative Medicine

In the realm of regenerative medicine and drug delivery, the use of PEG-based hydrogel systems is prominent due to their tunable properties. Specifically, acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) is used as a linker for bioactive factors in these hydrogels. The PEG linkers can facilitate the controlled introduction of proteins, peptides, and drugs, enhancing bioactivity and improving cell-material interactions. This property is crucial for applications involving cell adhesion, drug delivery, and tissue engineering (Browning et al., 2013).

Biocompatibility and Theranostic Applications

This compound derivatives have been utilized in the synthesis of nanohybrids for theranostic applications, integrating imaging and therapeutic functionalities. For instance, polyethylene glycol (PEG)-modified polypyrrole-coated nanohybrids have been developed for dual-modal imaging and photothermal therapy in cancer treatment. These nanohybrids exhibit excellent physiological stability, compatibility, and photothermal conversion capability, highlighting their potential as multifunctional theranostic agents (Yang et al., 2018).

Wirkmechanismus

Target of Action

Bis-PEG21-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the proteins or molecules that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

This compound acts as a linker in the formation of PROTACs and ADCs . In PROTACs, it connects two different ligands: one ligand for an E3 ubiquitin ligase and the other for the target protein . In ADCs, it links an antibody to a cytotoxic drug .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific targets of the PROTACs or ADCs it helps to form . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, deliver cytotoxic drugs to specific cells, thereby minimizing damage to healthy cells .

Pharmacokinetics

The hydrophilic peg spacer in the this compound increases solubility in aqueous media , which could potentially enhance the bioavailability of the PROTACs or ADCs.

Result of Action

The result of the action of this compound is the successful formation of PROTACs or ADCs . These molecules can then interact with their specific targets, leading to the degradation of target proteins (in the case of PROTACs) or the delivery of cytotoxic drugs to specific cells (in the case of ADCs) .

Action Environment

The action of this compound, as a linker in PROTACs and ADCs, is influenced by the biochemical environment of the synthesis process . The stability and efficacy of the resulting PROTACs or ADCs can be affected by factors such as pH, temperature, and the presence of other reactive molecules .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Bis-PEG21-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs) . It interacts with enzymes, proteins, and other biomolecules through its NHS ester groups, which can bind to the primary amines (-NH2) of these molecules . This interaction allows this compound to serve as a linker, connecting two different ligands in the synthesis of PROTACs .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs and ADCs . By serving as a linker in these molecules, this compound can influence cell function by enabling the targeted degradation of specific proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its NHS ester groups, which can bind to the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This binding interaction allows this compound to serve as a linker in the synthesis of PROTACs and ADCs, enabling the targeted degradation of specific proteins .

Eigenschaften

IUPAC Name |

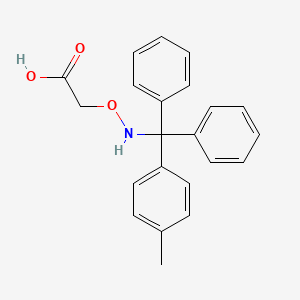

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H96N2O29/c57-49-1-2-50(58)55(49)84-53(61)5-7-63-9-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-10-64-8-6-54(62)85-56-51(59)3-4-52(56)60/h1-48H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBYDMNXKUEOPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

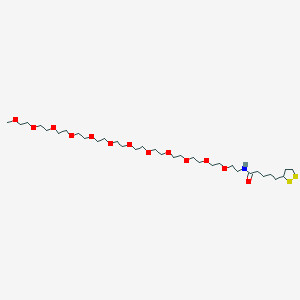

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H96N2O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)